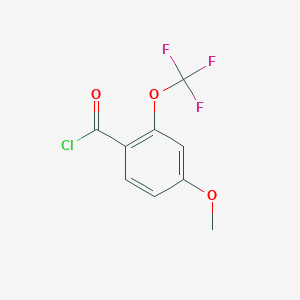

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H6ClF3O3 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular weight of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is 254.59 Da . The exact structure can be found in chemical databases such as ChemSpider .Physical And Chemical Properties Analysis

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

In the field of polymer science, 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride has been employed for the modification of polyesters. Kricheldorf et al. (1999) utilized this compound for in-situ end group modification of hyperbranched polyesters, showcasing its utility in altering the solubility and glass-transition temperatures of the polymers. This adjustment in properties is critical for tailoring materials for specific applications, such as coatings, adhesives, and films (Kricheldorf, Bolender, & Wollheim, 1999).

Catalysis and Organic Synthesis

In catalysis, 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride plays a role in Friedel-Crafts acylation reactions. Ross and Xiao (2002) demonstrated its use in aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, highlighting its efficiency and regioselectivity in producing methoxybenzophenone, a compound with various synthetic applications (Ross & Xiao, 2002).

Development of Antimicrobials and Antioxidants

In the pharmaceutical and biochemical research sectors, the compound has been used as a precursor for the synthesis of novel antimicrobial and antioxidant agents. Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, indicating the versatility of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride in contributing to the development of compounds with potential health benefits (Rangaswamy, Kumar, Harini, & Naik, 2017).

Fluorescence Detection and Analysis

The compound has also found applications in analytical chemistry, particularly in fluorescence detection. Tsuruta and Kohashi (1987) explored its use in creating fluorescent derivatization reagents for hydroxyl and amino compounds, facilitating their separation and analysis via thin-layer or high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride are carboxylic acids, alcohols, and amines . These compounds can react with 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride to yield respective carboxylic anhydrides, esters, and amides .

Mode of Action

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is a reactive acylating agent . It interacts with its targets (carboxylic acids, alcohols, and amines) through a nucleophilic addition-elimination mechanism . This reaction results in the formation of carboxylic anhydrides, esters, and amides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride. Factors such as temperature, pH, and the presence of other reactive substances can affect the compound’s reactivity and the rate of its reactions . Additionally, the compound’s physical form (liquid) and storage temperature (ambient) can also influence its stability and reactivity .

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-5-2-3-6(8(10)14)7(4-5)16-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRNPLXMVUIGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)

![5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973200.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)

![1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2973206.png)

methanone](/img/structure/B2973209.png)

![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)

![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)